2-(5-Bromopyridin-2-YL)ethanamine
Overview
Description
2-(5-Bromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(5-Bromopyridin-2-YL)ethanamine consists of a pyridine ring with a bromine atom at the 5th position and an ethanamine group at the 2nd position .Physical And Chemical Properties Analysis
The boiling point of 2-(5-Bromopyridin-2-YL)ethanamine is predicted to be 261.3±25.0 °C and its density is predicted to be 1.485±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Material Science
In material science, 2-(5-Bromopyridin-2-YL)ethanamine is utilized for the synthesis of complex molecules that can be used in the development of new materials. These materials may have applications in creating advanced polymers, coatings, or nanomaterials with unique properties such as enhanced durability or electrical conductivity .
Life Science Research
This compound plays a significant role in life science research, particularly in the study of biochemical processes. It can serve as a building block for synthesizing molecules that interact with biological systems, aiding in the understanding of cellular functions and the development of therapeutic agents .
Chemical Synthesis
2-(5-Bromopyridin-2-YL)ethanamine: is a valuable intermediate in organic synthesis. It’s used to construct a variety of heterocyclic compounds, which are crucial in the pharmaceutical industry for creating drugs with potential anti-inflammatory, analgesic, or antipyretic effects .
Chromatography
In chromatography, this compound can be used to modify stationary phases or as a precursor for synthesizing chromatographic reagents. These modifications can help in achieving better separation of complex mixtures or in the analysis of specific types of substances .
Analytical Research
Analytical chemists may use 2-(5-Bromopyridin-2-YL)ethanamine to develop new analytical methods or reagents. It could be part of the synthesis of novel markers or probes that allow for more precise measurements and detection in various analytical techniques .
Biopharma Production
In the biopharmaceutical sector, the compound is used in the synthesis of active pharmaceutical ingredients (APIs) and other chemical entities that are essential in drug development and production. Its role in the creation of intermediates can streamline the manufacturing process and improve the efficiency of production lines .
Advanced Battery Science
2-(5-Bromopyridin-2-YL)ethanamine: may contribute to the field of advanced battery science by being part of the synthesis of electrolyte components or additives that enhance battery performance, stability, and longevity .
Mechanism of Action
Safety and Hazards
Safety data sheets suggest avoiding inhalation of vapour or mist of 2-(5-Bromopyridin-2-YL)ethanamine . It’s also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electro-static charge . The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONVYGWEROTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695222 | |
Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-YL)ethanamine | |
CAS RN |
691872-17-0 | |
Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.